molecular formula C14H17Cl3O2 B12369826 (3Z,5E,7E,9E,11S)-1,1,1-trichloro-4-hydroxy-11-methyltrideca-3,5,7,9-tetraen-2-one

(3Z,5E,7E,9E,11S)-1,1,1-trichloro-4-hydroxy-11-methyltrideca-3,5,7,9-tetraen-2-one

Cat. No.: B12369826
M. Wt: 323.6 g/mol
InChI Key: XOJPDOWNAJBCPS-POZUUYKTSA-N
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Description

(3Z,5E,7E,9E,11S)-1,1,1-trichloro-4-hydroxy-11-methyltrideca-3,5,7,9-tetraen-2-one is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a trichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z,5E,7E,9E,11S)-1,1,1-trichloro-4-hydroxy-11-methyltrideca-3,5,7,9-tetraen-2-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that are subsequently subjected to chlorination and hydroxylation reactions under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high purity and efficiency. Industrial methods also focus on optimizing the cost and environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3Z,5E,7E,9E,11S)-1,1,1-trichloro-4-hydroxy-11-methyltrideca-3,5,7,9-tetraen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bonds and trichloromethyl group can be reduced under specific conditions.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3Z,5E,7E,9E,11S)-1,1,1-trichloro-4-hydroxy-11-methyltrideca-3,5,7,9-tetraen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its reactivity and functional groups make it a candidate for drug development and the study of pharmacological properties.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, polymers, and materials. Its unique properties can enhance the performance and functionality of various products.

Mechanism of Action

The mechanism of action of (3Z,5E,7E,9E,11S)-1,1,1-trichloro-4-hydroxy-11-methyltrideca-3,5,7,9-tetraen-2-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (3Z,5E,7E,9E,11S)-1,1,1-trichloro-4-hydroxy-11-methyltrideca-3,5,7,9-tetraen-2-one
  • (3Z,5E,7E,9E,11S)-4-hydroxy-11-methyltrideca-3,5,7,9-tetraen-2-one

Uniqueness

Compared to similar compounds, this compound stands out due to its trichloromethyl group and specific stereochemistry

Properties

Molecular Formula

C14H17Cl3O2

Molecular Weight

323.6 g/mol

IUPAC Name

(3Z,5E,7E,9E,11S)-1,1,1-trichloro-4-hydroxy-11-methyltrideca-3,5,7,9-tetraen-2-one

InChI

InChI=1S/C14H17Cl3O2/c1-3-11(2)8-6-4-5-7-9-12(18)10-13(19)14(15,16)17/h4-11,18H,3H2,1-2H3/b5-4+,8-6+,9-7+,12-10-/t11-/m0/s1

InChI Key

XOJPDOWNAJBCPS-POZUUYKTSA-N

Isomeric SMILES

CC[C@H](C)/C=C/C=C/C=C/C(=C/C(=O)C(Cl)(Cl)Cl)/O

Canonical SMILES

CCC(C)C=CC=CC=CC(=CC(=O)C(Cl)(Cl)Cl)O

Origin of Product

United States

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